2-isopropenylphenol
Overview
Description
2-Hydroxy-alpha-methylstyrene is an organic compound with the molecular formula C9H10O It is a derivative of alpha-methylstyrene, where a hydroxyl group is attached to the second carbon of the alpha-methylstyrene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-alpha-methylstyrene can be synthesized through several methods. One common approach involves the hydroxylation of alpha-methylstyrene using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, with the presence of a catalyst like tungsten or molybdenum compounds to enhance the reaction rate and selectivity.
Industrial Production Methods: In industrial settings, the production of 2-Hydroxy-alpha-methylstyrene often involves the catalytic hydroxylation of alpha-methylstyrene. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-alpha-methylstyrene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alpha-methylstyrene or other derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of 2-keto-alpha-methylstyrene or 2-carboxy-alpha-methylstyrene.
Reduction: Formation of alpha-methylstyrene.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-Hydroxy-alpha-methylstyrene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, resins, and coatings.
Mechanism of Action
The mechanism of action of 2-Hydroxy-alpha-methylstyrene involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its application, such as its role in chemical synthesis or biological systems.
Comparison with Similar Compounds
Alpha-methylstyrene: The parent compound, lacking the hydroxyl group.
2-Keto-alpha-methylstyrene: An oxidized derivative with a ketone group.
2-Carboxy-alpha-methylstyrene: An oxidized derivative with a carboxyl group.
Uniqueness: 2-Hydroxy-alpha-methylstyrene is unique due to the presence of the hydroxyl group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-prop-1-en-2-ylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-7(2)8-5-3-4-6-9(8)10/h3-6,10H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQYBSRMWWRFQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461513 | |
Record name | 2-hydroxy-alpha-methylstyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20461513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10277-93-7 | |
Record name | 2-hydroxy-alpha-methylstyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20461513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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